

Application Notes and Protocols: Colistin for Cystic Fibrosis-Associated Infections

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Compound of Interest

Compound Name: **Colistin**

Cat. No.: **B15560248**

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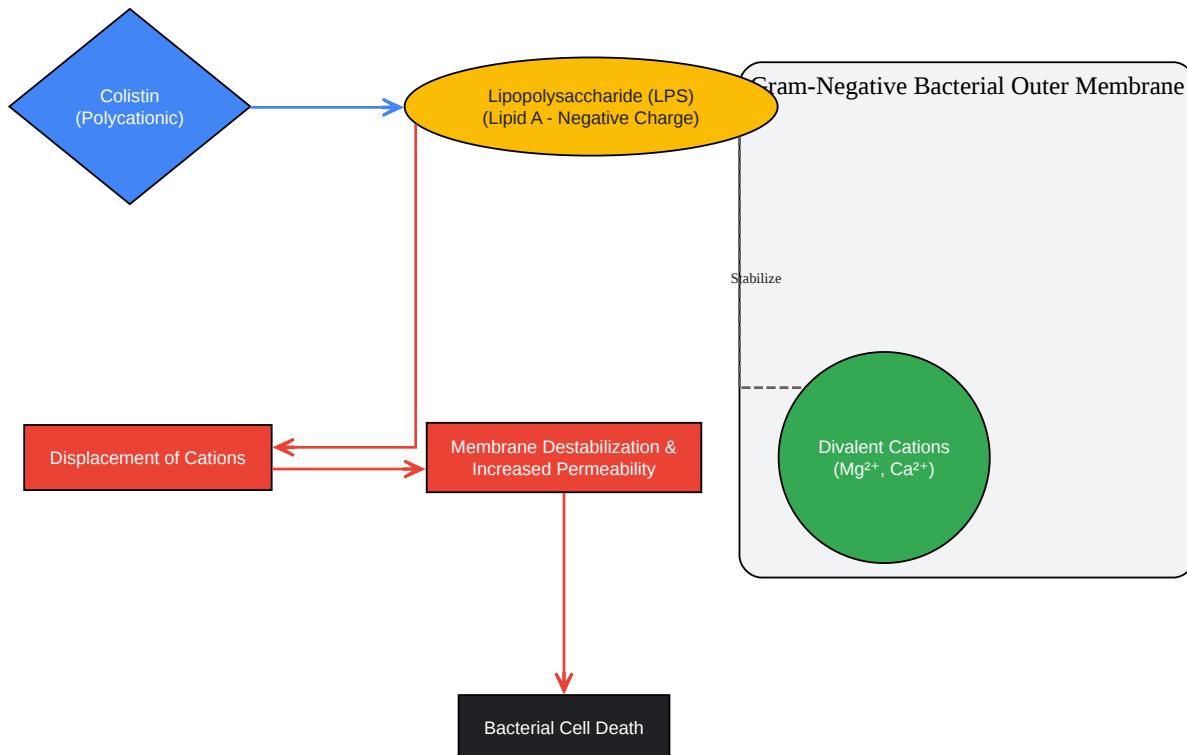
These application notes provide a comprehensive overview of the use of **colistin** in treating chronic pulmonary infections, particularly those caused by *Pseudomonas aeruginosa*, in patients with cystic fibrosis (CF). The document details the mechanism of action, clinical applications, challenges including toxicity and resistance, and future directions. Detailed experimental protocols and quantitative data are provided to support research and development efforts in this field.

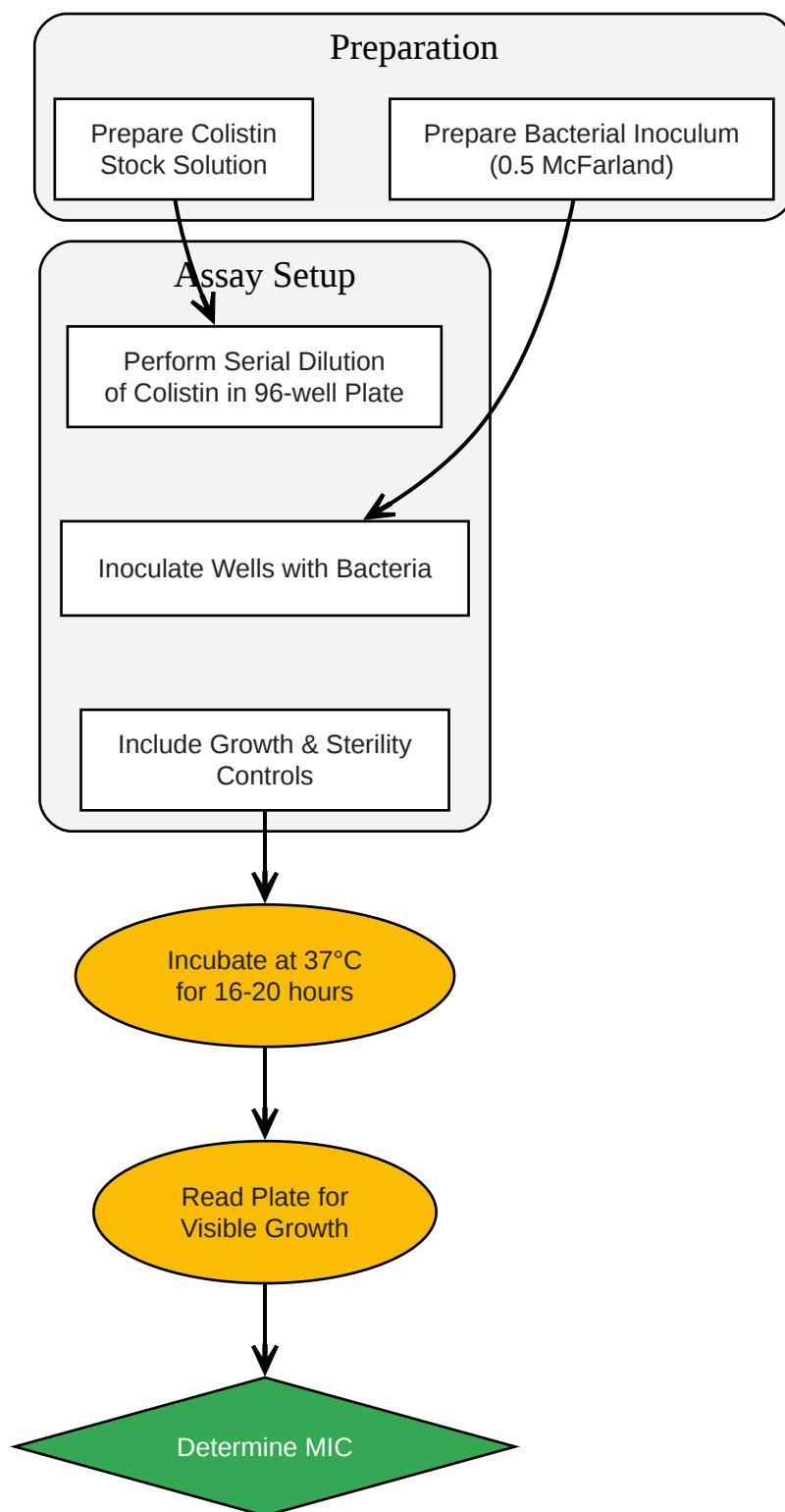
Introduction

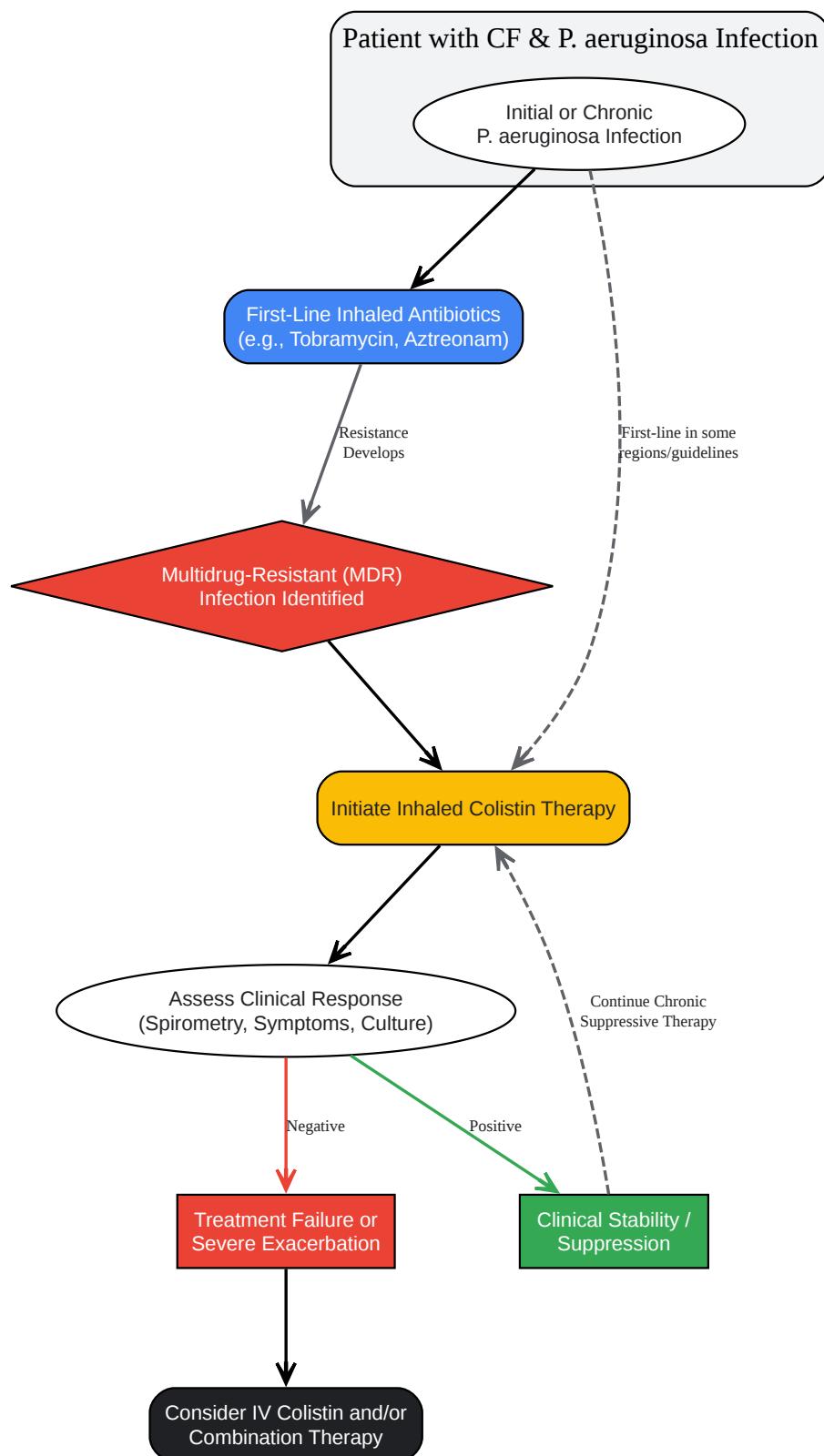
Cystic fibrosis is a genetic disorder that leads to the production of thick, sticky mucus, creating an environment ripe for chronic bacterial infections in the lungs. *Pseudomonas aeruginosa* is a primary pathogen in this context, often developing multidrug resistance and forming biofilms that are difficult to eradicate.^{[1][2]} **Colistin**, a polypeptide antibiotic, has re-emerged as a critical last-resort therapy for these challenging infections.^{[3][4][5]} Administered primarily via inhalation to maximize lung deposition and minimize systemic toxicity, **colistin** plays a vital role in managing chronic infections, improving lung function, and reducing exacerbations in CF patients.

Mechanism of Action

Colistin exerts its bactericidal effect by disrupting the integrity of the Gram-negative bacterial outer membrane. As a polycationic peptide, it electrostatically interacts with the negatively charged lipid A component of lipopolysaccharides (LPS) in the outer membrane. This interaction displaces essential divalent cations (Ca^{2+} and Mg^{2+}), leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately, cell death.





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